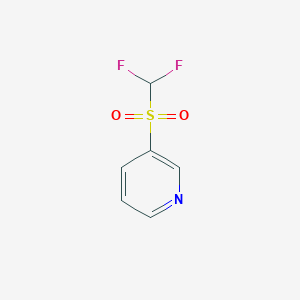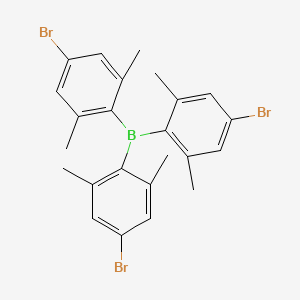
2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodopyrimidine, 1-naphthylamine, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis may involve multiple steps, including halogenation, coupling reactions, and trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The naphthyl and pyrimidine rings can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger aromatic systems.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the naphthyl group, which may affect its reactivity and applications.
6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, which may influence its chemical behavior.
2-Iodo-6-(1-naphthyl)pyrimidine: Lacks the trifluoromethyl group, which may alter its properties.
Uniqueness
2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine, naphthyl, and trifluoromethyl groups, which confer specific chemical and physical properties
Propriétés
Formule moléculaire |
C15H8F3IN2 |
|---|---|
Poids moléculaire |
400.14 g/mol |
Nom IUPAC |
2-iodo-4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H8F3IN2/c16-15(17,18)13-8-12(20-14(19)21-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
Clé InChI |
LEBCQIGPGNSQTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)

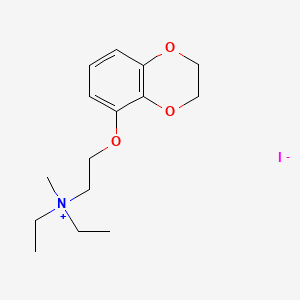
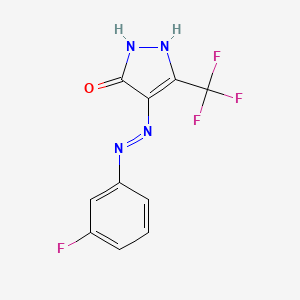
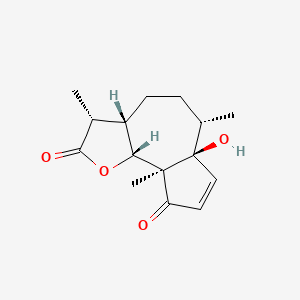

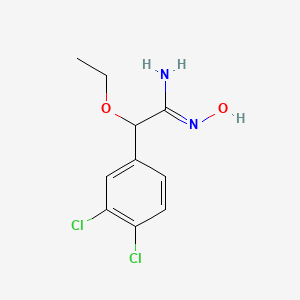


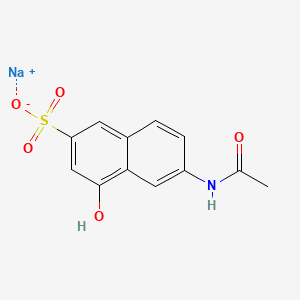
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
